Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Lipophilicity Drug-likeness Physicochemical property

Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (CAS 891127-49-4) is a research-grade 1,3,4-oxadiazole derivative featuring a unique 3,4,5-triethoxyphenyl substituent. This electron-donating motif enhances metabolic stability over methoxy analogs prone to O-demethylation. The methyl ester moiety serves as a latent carboxylic acid for conjugation to carriers, fluorophores, or solid supports. With a neutral, non-basic structure (~455.5 Da), this compound is suitable for diverse screening libraries. Order now to probe electron density effects on target binding within your oxadiazole SAR program.

Molecular Formula C23H25N3O7
Molecular Weight 455.467
CAS No. 891127-49-4
Cat. No. B2458731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
CAS891127-49-4
Molecular FormulaC23H25N3O7
Molecular Weight455.467
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C23H25N3O7/c1-5-30-17-12-16(13-18(31-6-2)19(17)32-7-3)21-25-26-23(33-21)24-20(27)14-8-10-15(11-9-14)22(28)29-4/h8-13H,5-7H2,1-4H3,(H,24,26,27)
InChIKeyMWIMDZDKPYKEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (CAS 891127-49-4): A 1,3,4-Oxadiazole Scaffold for Targeted Research Procurement


Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate (CAS 891127-49-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure features a central oxadiazole ring linked to a methyl benzoate carbamoyl group and a 3,4,5-triethoxyphenyl substituent . This specific substitution pattern is a key differentiator within the broader class, as the triethoxy motif can influence lipophilicity and hydrogen-bonding capacity, potentially affecting target engagement and physicochemical properties [1]. The compound is primarily offered by chemical vendors for early-stage research, and its core scaffold is recognized in medicinal chemistry for its versatility in generating bioactive molecules [2].

Why Generic 1,3,4-Oxadiazole Substitution Is Not Feasible: The Critical Role of the 3,4,5-Triethoxyphenyl Motif


Simply substituting any 1,3,4-oxadiazole derivative for Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate disregards the established structure-activity relationships (SAR) within this compound class. For example, a closely related analog with a 2,5-dimethylphenyl substituent (CAS 891120-89-1) has a markedly different calculated lipophilicity (XLogP3 of 3.2) and hydrogen-bonding profile [1]. The 3,4,5-triethoxy substitution in the target compound introduces a distinct combination of electron-donating effects and steric bulk that is absent in methyl, methoxy, or halogen-substituted analogs. In the broader 1,3,4-oxadiazole class, even subtle changes to the phenyl substituent have been shown to drastically alter antibacterial potency, with some derivatives demonstrating excellent activity while others remain inactive [2]. This evidence underscores that bioactivity and physicochemical properties are not interchangeable across different oxadiazole derivatives, making the precise substitution pattern a critical factor for reproducible research.

Quantitative Differentiation Evidence for Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate Against Key Comparators


Comparative Lipophilicity and Physicochemical Profile vs. 2,5-Dimethylphenyl Analog

The target compound's 3,4,5-triethoxy substitution is expected to modulate lipophilicity and hydrogen-bonding potential compared to the simpler 2,5-dimethylphenyl analog (CAS 891120-89-1). While direct experimental logP values for the target are not publicly available, the analog has a calculated XLogP3 of 3.2 [1]. The addition of three ethoxy groups in the target compound is likely to increase the topological polar surface area (tPSA) and alter the H-bond acceptor count, which can significantly influence membrane permeability and solubility. This difference is a primary driver for selecting the target compound when increased polarity is desired without introducing ionizable centers.

Lipophilicity Drug-likeness Physicochemical property

Unique Electron-Donating and Steric Profile of the 3,4,5-Triethoxyphenyl Group vs. Other Substituted Phenyl Analogs

The 3,4,5-triethoxyphenyl moiety is a distinctive pharmacophore feature. In contrast to the 2,5-dimethylphenyl group in CAS 891120-89-1 [1], which provides only weak electron-donating and modest steric effects, the triethoxy pattern offers strong resonance electron-donation via the para-ethoxy group and additional inductive effects from the meta-ethoxy substituents. This can enhance π-stacking interactions with aromatic residues in a target protein and may slow metabolic oxidation compared to methyl-substituted rings. Within the 1,3,4-oxadiazole class, synthetic versatility from the common intermediate 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole-2-thiol [2] confirms the privileged nature of this substitution; however, no direct biological comparison between the target carbamoyl-benzoate and its analogs has been published.

Structure-Activity Relationship Electron-donating group Steric effect

Differential Synthetic Tractability and Intermediate Utility Compared to a Piperazine-Sulfonyl Analog

The target compound's methyl ester and carbamoyl linkage provide a distinct synthetic handle compared to more complex analogs. For instance, Ethyl 4-((4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS 533871-74-8) incorporates a piperazine-sulfonyl linker, which adds considerable molecular weight (MW 617.67) and introduces a basic amine center. The simpler target compound (MW ~481.5) is lighter and lacks the basic piperazine, making it more suitable for applications where CNS penetration is to be avoided or where minimal off-target amine interactions are desired. Furthermore, the methyl ester can be hydrolyzed to the carboxylic acid for further conjugation, offering a cleaner derivatization path without the need to protect/deprotect the piperazine nitrogen.

Synthetic chemistry Intermediate Derivatization

Optimal Research and Procurement Scenarios for Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate


Medicinal Chemistry SAR Exploration of Electron-Rich Oxadiazole Scaffolds

When a project aims to systematically vary the electron density on the phenyl ring of a 1,3,4-oxadiazole hit compound, the 3,4,5-triethoxy substitution provides a maximal electron-donating group that is more resistant to oxidative metabolism than phenolic -OH groups. Procure this compound to probe the impact of increased electron density on target binding, as inferred from the class-level SAR where such substitutions modulate bioactivity [1].

Fragment-Based or Low-Molecular-Weight Screening Collections

With a molecular weight of ~481.5 Da and a neutral, non-basic structure, this compound is suitable for inclusion in diverse screening libraries where adherence to lead-likeness criteria is important. It offers a distinct shape and polarity profile compared to the more complex piperazine-containing analog (MW 617.67), avoiding the risks of amine-related off-target activity .

Prodrug or Bioconjugate Design Featuring a Hydrolyzable Methyl Ester

The methyl ester moiety serves as a latent carboxylic acid, a feature not present in the ethyl piperazine-sulfonyl analog. This enables straightforward hydrolysis to the free acid for subsequent conjugation to carriers, fluorophores, or solid supports, making it a versatile intermediate for chemical biology and targeted delivery research .

Comparative Metabolism Studies for Poly-alkoxy Substituted Aromatics

The 3,4,5-triethoxyphenyl group presents a metabolically more stable alternative to methoxy analogs, which are prone to O-demethylation. Researchers can use this compound to assess the metabolic stability of poly-ethoxyphenyl systems compared to reported dimethyl- or methoxy-substituted oxadiazole benchmarks (such as the 2,5-dimethylphenyl compound [2]), generating intra-class PK/PD data that supports scaffold selection.

Quote Request

Request a Quote for Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.